N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide - 1351658-64-4

N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Catalog Number: EVT-2936034
CAS Number: 1351658-64-4
Molecular Formula: C19H14F4N4O2
Molecular Weight: 406.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Bromo-N-(4-Chloro-2-Methyl-6-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxamide

    Compound Description: This compound is a novel anthranilic diamide derivative containing a 1,2,4-oxadiazole ring. It was synthesized and characterized using various spectroscopic methods, including X-ray diffraction analysis. It displayed 100% mortality against Plutella xylostella at 100 mg/L.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-Methylphenyl)piperidine-1-carboxamide (C22)

    Compound Description: This compound is a drug-like molecule identified in a computational study to possess potential anti-tuberculosis properties. It exhibits antibacterial activity and was found to inhibit InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. Further computational analysis, including molecular docking, drug-likeness evaluation, ADMET profiling, and molecular dynamics simulations, supported its potential as a therapeutic candidate.

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-Methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

    Compound Description: This peptidomimetic compound was identified in a computational screening study as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. This enzyme plays a crucial role in pyrimidine synthesis, making it a potential target for treating infections caused by this bacterium. The compound's inhibitory potential was further validated through molecular dynamics simulations and physiology-based pharmacokinetics analysis.

    Relevance: While Moiety 27 does not directly contain a 1,2,4-oxadiazole ring like N-(2-Fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, it was identified in the research paper alongside two other peptidomimetics containing the 1,2,4-oxadiazole moiety (Moiety 64 and Moiety 150). This suggests a potential interest in exploring various heterocyclic rings, including 1,2,4-oxadiazole, for developing inhibitors of dCTP deaminase. Furthermore, Moiety 27 contains a carboxamide group and aromatic components, highlighting the exploration of similar structural motifs in targeting this enzyme.

3-(2-Methylpropyl)-1-{3-[5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64)

    Compound Description: This peptidomimetic compound was identified, along with Moiety 27 and Moiety 150, in a computational screening study as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. Its potential as a therapeutic agent against this bacterium was further supported by molecular dynamics simulations and physiology-based pharmacokinetic analyses.

N-(3-Methoxypropyl)-1-[6-(4-Methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

    Compound Description: This peptidomimetic compound was identified in a computational screening study as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, alongside Moiety 27 and Moiety 64. Its potential for therapeutic applications was further assessed through molecular dynamics simulations and physiology-based pharmacokinetic analyses.

    Relevance: While Moiety 150 does not possess a 1,2,4-oxadiazole ring like N-(2-Fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, it is structurally related through its inclusion in the research paper alongside two other potent inhibitors of dCTP deaminase containing the 1,2,4-oxadiazole moiety (Moiety 27 and Moiety 64). This suggests an interest in exploring a range of heterocyclic ring systems, including 1,2,4-oxadiazole, for developing dCTP deaminase inhibitors. Additionally, Moiety 150 features a carboxamide group and aromatic components, indicating a common interest in these structural features for targeting this enzyme.

3-Bromo-N-(2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-4-Chloro-6-Methylphenyl)-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxamide (18)

    Compound Description: This compound is another anthranilic diamide analogue containing a 1,2,4-oxadiazole ring, structurally similar to the first related compound. Its synthesis and characterization were performed using spectroscopic methods, including X-ray diffraction crystallography to determine its structure. It was evaluated for insecticidal activity against Plutella xylostella and Spodoptera exigua, showing good larvicidal activity against the former.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-Piperazinyl)-N-(4-Methylphenyl)acetamide (7)

    Compound Description: This compound is a potent anti-HIV-1 compound identified through virtual screening and in vitro testing. It directly interacts with the HIV-1 matrix (MA) protein, specifically binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket. This interaction inhibits HIV-1 replication by competing with PI(4,5)P2 for MA binding, thereby disrupting the virus assembly process. This compound displays broad neutralizing activity against various HIV-1 isolates.

3-Fluoro-5-(3-(Pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

    Compound Description: This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds with high affinity to the 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site on mGluR5, exhibiting anxiolytic-like activity in rodent models without potentiating phencyclidine-induced hyperlocomotor activity.

3,4-Dihydro-4-Oxo-3-[(5,7-Difluoro-2-Benzoxazolyl)methyl]-1-Phthalazineacetic Acid (124)

    Compound Description: This compound is a potent aldose reductase inhibitor related to Zopolrestat. It effectively inhibits aldose reductase from human placenta and displays oral activity in preventing sorbitol accumulation in rat sciatic nerve, a key indicator of diabetic complications.

    Relevance: While not directly possessing a 1,2,4-oxadiazole ring like N-(2-Fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, this compound is part of a broader structure-activity program exploring heterocyclic scaffolds as surrogates for the benzothiazole side chain in aldose reductase inhibitors. This research emphasizes the exploration of diverse heterocyclic ring systems, including 1,2,4-oxadiazole, as potential pharmacophores for targeting aldose reductase.

3,4-Dihydro-4-Oxo-3-[[(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl]-1-Phthalazineacetic Acid (139)

    Compound Description: This compound is another potent aldose reductase inhibitor belonging to the same series as compound 124. It exhibits strong inhibitory activity in vitro and demonstrates oral activity in preventing sorbitol accumulation in rat sciatic nerve, suggesting its potential for treating diabetic complications.

Properties

CAS Number

1351658-64-4

Product Name

N-(2-fluorophenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

IUPAC Name

N-(2-fluorophenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Molecular Formula

C19H14F4N4O2

Molecular Weight

406.341

InChI

InChI=1S/C19H14F4N4O2/c20-14-6-1-2-7-15(14)24-18(28)27-9-12(10-27)17-25-16(26-29-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2,(H,24,28)

InChI Key

XOMCOKQLPNQDQK-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.